

An In-depth Technical Guide to Methyl 4-acetamido-2-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 4-acetamido-2-hydroxybenzoate

Cat. No.: B132618

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This technical guide provides a comprehensive overview of **Methyl 4-acetamido-2-hydroxybenzoate**, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physical and spectral properties, and its significant role in the production of therapeutic agents.

While the primary application of **Methyl 4-acetamido-2-hydroxybenzoate** is as a precursor in multi-step syntheses, a thorough understanding of its characteristics is crucial for process optimization and quality control. This guide consolidates available technical data to serve as a valuable resource for professionals in the field.

Discovery and History

The initial discovery and first reported synthesis of **Methyl 4-acetamido-2-hydroxybenzoate** are not extensively documented in readily available historical scientific literature. Its prominence in chemical and pharmaceutical literature appears to be closely tied to its utility as a building block for more complex molecules, most notably the gastropotokinetic agent, Mosapride.^[1] The compound is also identified as "Ethopabate Related Compound A" in some contexts, suggesting its relevance as a reference standard in the analysis of the veterinary drug Ethopabate.^[2]

Physicochemical and Spectral Data

A summary of the known physical and spectral properties of **Methyl 4-acetamido-2-hydroxybenzoate** is presented below. It is important to note that some of the listed physical properties are predicted values from computational models.

Table 1: Physicochemical Properties of **Methyl 4-acetamido-2-hydroxybenzoate**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[3]
Molecular Weight	209.20 g/mol	[3]
Appearance	Light brown solid	[2]
Melting Point	146-147 °C	[1]
Boiling Point (Predicted)	405.1 ± 35.0 °C	[1]
Density (Predicted)	1.317 ± 0.06 g/cm ³	[1]
Solubility	DMSO (Slightly), Methanol (Slightly)	[1]

Table 2: Spectral Data for **Methyl 4-acetamido-2-hydroxybenzoate**

Spectrum Type	Data	Source
¹ H NMR (CDCl ₃)	δ 10.86 (bs, 1H), 7.78 (d, J=8.6 Hz, 1H), 7.23 (s, 1H), 7.16 (bs, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H)	[4]
Mass Spectrum (m/z)	208 (M+H) ⁺	[4]

Note: Comprehensive, experimentally verified ¹³C NMR and IR spectral data are not consistently available in the surveyed literature.

Experimental Protocols

The most commonly cited synthesis of **Methyl 4-acetamido-2-hydroxybenzoate** involves the acetylation of Methyl 4-amino-2-hydroxybenzoate. The following is a detailed experimental protocol based on published methods.[\[4\]](#)

Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

Materials:

- Methyl 4-amino-2-hydroxybenzoate
- Ethyl acetate
- Water
- Sodium bicarbonate (NaHCO_3)
- Acetyl chloride (CH_3COCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

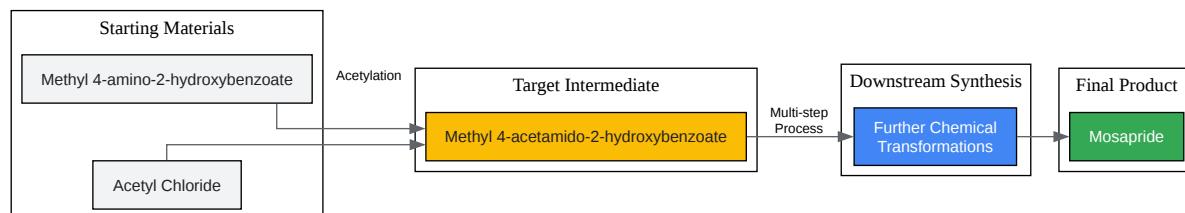
- A solution of Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) is prepared in a suitable reaction vessel.
- To this is added a solution of sodium bicarbonate (34.9 g, 415.5 mmol) in water (250 mL).
- The biphasic mixture is cooled to 0 °C with stirring.
- Acetyl chloride (29.7 mL, 415.5 mmol) is added dropwise to the cooled mixture over a period of 15 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
- The organic and aqueous layers are then separated.

- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed from the organic layer under reduced pressure to yield the crude product.
- The resulting solid is **Methyl 4-acetamido-2-hydroxybenzoate**. A typical reported yield is approximately 99%.^[4]

Role in Pharmaceutical Synthesis

The primary and most well-documented application of **Methyl 4-acetamido-2-hydroxybenzoate** is as a crucial intermediate in the synthesis of Mosapride.^[1] Mosapride is a selective 5-HT₄ receptor agonist, which enhances gastrointestinal motility and is used in the treatment of various digestive disorders.^{[5][6]}

The synthesis of Mosapride from **Methyl 4-acetamido-2-hydroxybenzoate** involves several subsequent chemical transformations. The workflow diagram below illustrates the pivotal position of **Methyl 4-acetamido-2-hydroxybenzoate** in this synthetic pathway.



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Caption: Synthetic workflow for Mosapride highlighting the role of **Methyl 4-acetamido-2-hydroxybenzoate**.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any studies detailing the specific biological activity or mechanism of action of **Methyl 4-acetamido-2-hydroxybenzoate** itself. Its role is consistently reported as a synthetic intermediate.[1][3] Therefore, a diagram of a biological signaling pathway directly involving this compound cannot be provided.

The biological activity of the final product, Mosapride, is well-characterized. It acts as a selective agonist of the serotonin 5-HT₄ receptors in the gastrointestinal tract, which leads to the release of acetylcholine and subsequent enhancement of gastric motility.[5] Mosapride has also been shown to have some antagonistic effects on 5-HT₃ receptors.[6] However, these biological effects are attributed to the final molecular structure of Mosapride and not to the intermediate, **Methyl 4-acetamido-2-hydroxybenzoate**.

Conclusion

Methyl 4-acetamido-2-hydroxybenzoate is a compound of significant interest to the pharmaceutical industry due to its essential role as an intermediate in the synthesis of Mosapride. This guide has provided a detailed overview of its synthesis, along with a compilation of its known physical and spectral properties. While information regarding its initial discovery and its own biological activity is limited, its importance in the production of a key therapeutic agent is well-established. The provided experimental protocol and summary of data offer a valuable resource for chemists and researchers working with this compound.

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